molecular formula C24H41NO2 B089840 N-(4-Hydroxyphenyl)stearamide CAS No. 103-99-1

N-(4-Hydroxyphenyl)stearamide

Cat. No. B089840
CAS RN: 103-99-1
M. Wt: 375.6 g/mol
InChI Key: YASWBJXTHOXPGK-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)stearamide is a chemical compound with the molecular formula C24H41NO2 and a molecular weight of 375.59 . It is also known by other names such as N-stearoyl p-amino phenol .


Molecular Structure Analysis

The molecular structure of N-(4-Hydroxyphenyl)stearamide can be represented as CH3(CH2)16CONHC6H4OH . It has been studied using various methods such as FTIR, UV, and MS .


Physical And Chemical Properties Analysis

N-(4-Hydroxyphenyl)stearamide is insoluble in water but soluble in polar organic solvents such as alcohol, dioxane, acetone, and dimethylformamide . It has a melting point of 131-133°C (lit.) .

Scientific Research Applications

  • Cancer Chemoprevention and Therapy : N-(4-Hydroxyphenyl)retinamide has shown potential as a chemopreventive agent in various cancers. It has been found effective against breast cancer, ovarian carcinoma, neuroblastoma, and prostate cancer in different experimental setups. The compound induces apoptosis (programmed cell death) in cancer cells, suggesting its utility in cancer therapy and prevention (Moon et al., 1979); (Pollard et al., 1991); (Formelli & Cleris, 1993); (Veronesi et al., 1992).

  • Mechanism of Action in Apoptosis : The compound has been shown to induce apoptosis through mechanisms involving mitochondrial reactive oxygen species, cytochrome C, caspase-3 activation, and DNA fragmentation. This indicates its potential for targeted cancer therapy (Suzuki et al., 1999); (Asumendi et al., 2002).

  • Effect on Immune Response : N-(4-Hydroxyphenyl)retinamide has been associated with enhanced natural killer (NK) cell activity, suggesting an immunoenhancing effect that could contribute to its anticancer properties (Villa et al., 1993).

  • Toxicity and Tolerability : Studies have investigated the tolerability and side effects of N-(4-Hydroxyphenyl)retinamide, particularly in the context of breast cancer prevention, demonstrating its relative safety and manageable side effects (Conley et al., 2000).

  • Metabolic Pathways : The metabolism of N-(4-Hydroxyphenyl)retinamide in mammary gland cells has been explored, providing insights into its mechanism of action and potential metabolic pathways that could be targeted for therapeutic interventions (Mehta et al., 1988).

  • Applications in Biosensors : The compound has been used in the development of biosensors, specifically in a study for the simultaneous determination of glutathione and piroxicam, demonstrating its potential in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

  • Differential Effects on Cancer and Normal Cells : Research indicates that N-(4-Hydroxyphenyl)retinamide is more effective in inducing apoptosis in cancer cells compared to normal cells, highlighting its potential selectivity as an anticancer agent (Oridate et al., 1997).

  • Potential in Combination Therapies : Studies suggest that N-(4-Hydroxyphenyl)retinamide could be effective in combination with other cancer treatments, such as cisplatin, enhancing the overall therapeutic effect (Formelli & Cleris, 1993).

properties

IUPAC Name

N-(4-hydroxyphenyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASWBJXTHOXPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059287
Record name N-(4-Hydroxyphenyl)stearamide
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Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyphenyl)stearamide

CAS RN

103-99-1
Record name N-(4-Hydroxyphenyl)octadecanamide
Source CAS Common Chemistry
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Record name Octadecanamide, N-(4-hydroxyphenyl)-
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Record name N-Stearoyl-p-aminophenol
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Record name Octadecanamide, N-(4-hydroxyphenyl)-
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Record name N-(4-Hydroxyphenyl)stearamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-hydroxyphenylstearamide
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Synthesis routes and methods

Procedure details

A 3-liter flask was charged with 218 grams (2 moles) of 4-aminophenol, 538 grams (1.9 moles) of stearic acid, 20 grams of p-toluenesulfonic acid, 300 ml of xylene and swept with nitrogen. The flask was fitted with a Dean-Stark trap for water removal and the contents heated with stirring to 220° C. with water and xylene removal for 2 hours. Twenty-eight milliliters of water were removed. The contents of the flask were cooled to 110° C. and poured into a polyethylene container, which was stripped of volatiles at 125-130° C. at 29 inches of Hg vacuum to give 737 grams of a waxy solid with an infrared spectroscopic spectra showing phenolic and amide functional groups.
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218 g
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538 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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